Phosphocreatine Di-tris salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H32N5O11P |

|---|---|

Molecular Weight |

453.38 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(Z)-N'-phosphonocarbamimidoyl]amino]acetic acid |

InChI |

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 |

InChI Key |

UPPBKCOGWJTQMJ-UHFFFAOYSA-N |

Isomeric SMILES |

CN(CC(=O)O)/C(=N\P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Phosphocreatine Di-tris Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Phosphocreatine (B42189) Di-tris salt, a crucial molecule in cellular bioenergetics. This document details both chemical and enzymatic synthesis routes, in-depth purification protocols, and analytical methodologies for quality assessment. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and purify high-quality Phosphocreatine Di-tris salt for their research and development needs.

Introduction to Phosphocreatine

Phosphocreatine (PCr), a phosphorylated form of creatine (B1669601), serves as a vital, rapidly mobilizable reserve of high-energy phosphates in tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain. It plays a pivotal role in the phosphocreatine shuttle, a critical intracellular energy transport system that facilitates the rapid transfer of high-energy phosphate (B84403) from mitochondria, the sites of ATP production, to the sites of ATP utilization. This system is essential for maintaining cellular energy homeostasis. The di-tris salt form of phosphocreatine offers enhanced solubility and stability in biological systems, making it particularly suitable for various in vitro and in vivo studies.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through two primary methodologies: direct chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis typically involves the phosphorylation of creatine followed by the formation of the di-tris salt.

2.1.1. Synthesis of Phosphocreatine

A common method for the phosphorylation of creatine involves the use of phosphorus oxychloride (POCl₃) in a non-aqueous solvent.

Experimental Protocol: Chemical Synthesis of Phosphocreatine (as Disodium (B8443419) Salt adaptable for Di-tris Salt)

Materials:

-

Creatine monohydrate

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Sodium hydroxide (B78521) (NaOH) or Tris(hydroxymethyl)aminomethane (Tris)

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Phosphorylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend creatine monohydrate in anhydrous pyridine. Cool the suspension in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled suspension with continuous stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to stir at a controlled low temperature for several hours to ensure complete phosphorylation.

-

Hydrolysis and Salt Formation: Carefully quench the reaction by the slow addition of water or an aqueous solution of sodium hydroxide (for the disodium salt) or Tris (for the di-tris salt) while maintaining a low temperature. This step hydrolyzes any remaining phosphorus oxychloride and forms the desired salt. For the di-tris salt, a stoichiometric amount of Tris base should be used.

-

Isolation of Crude Product: The crude phosphocreatine salt can be precipitated from the reaction mixture by the addition of a suitable organic solvent such as methanol or ethanol.

-

Collect the precipitate by filtration, wash with a mixture of the organic solvent and water, and finally with diethyl ether.

-

Dry the crude product under vacuum.

A novel and more efficient chemical synthesis route utilizes a guanylating agent with a protecting group (t-Boc) on one of the nitrogen atoms of the guanidinic function and a protected phosphate on the other. This method results in higher yields and purity of the final phosphocreatine product.[1][2]

2.1.2. Formation of the Di-tris Salt

To obtain the di-tris salt, the synthesized phosphocreatine (often isolated as the free acid or a different salt form) is reacted with Tris base.

Experimental Protocol: Formation of this compound

Materials:

-

Phosphocreatine (free acid or a salt form like disodium salt)

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Beaker

-

Filtration apparatus

Procedure:

-

Dissolve the synthesized phosphocreatine in a minimal amount of deionized water.

-

In a separate container, prepare a concentrated aqueous solution of Tris base.

-

Slowly add the Tris solution to the phosphocreatine solution with constant stirring. The pH of the solution should be monitored to ensure the formation of the di-tris salt.

-

The this compound can then be precipitated by the addition of a water-miscible organic solvent, such as ethanol.

-

Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific route to phosphocreatine, utilizing the enzyme creatine kinase (CK). CK catalyzes the reversible transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to creatine.[3][4]

Experimental Protocol: Enzymatic Synthesis of Phosphocreatine

Materials:

-

Creatine

-

Adenosine triphosphate (ATP) disodium salt

-

Creatine kinase (from rabbit muscle)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH ~9.0)

-

Incubator or water bath

-

Reaction vessel

Procedure:

-

Prepare a reaction mixture containing creatine, ATP, and MgCl₂ in Tris-HCl buffer. The molar ratio of creatine to ATP is typically in excess to drive the reaction towards phosphocreatine synthesis.

-

Pre-incubate the reaction mixture at the optimal temperature for creatine kinase activity (typically around 37°C).

-

Initiate the reaction by adding a purified preparation of creatine kinase to the mixture.

-

Incubate the reaction for a sufficient time to allow for the conversion of creatine to phosphocreatine. The reaction progress can be monitored by measuring the depletion of ATP or the formation of ADP.

-

Terminate the reaction by denaturing the enzyme, for example, by heat inactivation or by the addition of a denaturing agent.

-

The resulting solution contains phosphocreatine, which can then be purified.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and inorganic salts. The primary methods for purification are crystallization and ion-exchange chromatography.

Crystallization

Crystallization is a widely used technique for the purification of phosphocreatine salts. The process relies on the differential solubility of the desired compound and impurities in a given solvent system.

Experimental Protocol: Crystallization of Phosphocreatine Salt

Materials:

-

Crude this compound

-

Deionized water

-

Ethanol (or other suitable anti-solvent)

-

Activated carbon (optional, for decolorization)

-

Crystallization vessel

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot deionized water. If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated and stirred for a short period before hot filtration to remove the carbon.

-

Slowly add a water-miscible organic solvent, such as ethanol, to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to promote crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a cold mixture of water and the organic solvent, followed by the pure organic solvent.

-

Dry the purified crystals under vacuum. A patent for the sodium salt suggests a yield of over 98% for the crystallization process with a purity of over 99.5%.[5]

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for purifying charged molecules like phosphocreatine. It separates molecules based on their net charge by utilizing a charged stationary phase.

Experimental Protocol: Ion-Exchange Chromatography Purification of Phosphocreatine

Materials:

-

Crude this compound solution

-

Anion-exchange resin (e.g., DEAE-cellulose or a strong anion exchanger)

-

Low ionic strength buffer for equilibration and washing (e.g., Tris-HCl)

-

High ionic strength buffer or a salt solution for elution (e.g., Tris-HCl with a NaCl gradient)

-

Chromatography column

-

Fraction collector

Procedure:

-

Column Packing and Equilibration: Pack the chromatography column with the chosen anion-exchange resin. Equilibrate the column by washing it with several column volumes of the low ionic strength buffer until the pH and conductivity of the eluate are the same as the buffer.

-

Sample Loading: Dissolve the crude this compound in the low ionic strength buffer and load it onto the equilibrated column.

-

Washing: Wash the column with the low ionic strength buffer to remove any unbound impurities.

-

Elution: Elute the bound phosphocreatine from the column using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the buffer). Alternatively, a stepwise elution with increasing salt concentrations can be used.

-

Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of phosphocreatine using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Pooling and Desalting: Pool the fractions containing pure phosphocreatine. If necessary, the salt can be removed by dialysis or diafiltration. The final product can be obtained by lyophilization.

Quantitative Data and Analysis

The yield and purity of the synthesized this compound should be determined using appropriate analytical techniques.

| Parameter | Chemical Synthesis | Enzymatic Synthesis | Purification Method | Purity |

| Yield | Variable, can be optimized with advanced methods[1][2] | Can achieve high conversion efficiency (e.g., 92%) | Crystallization: >98% recovery[5] | HPLC: ≥97%[3][6] |

| Purity | Dependent on purification | Generally high specificity | Ion-Exchange: High purity | Enzymatic Assay: ~98%[4] |

Table 1: Summary of Quantitative Data for Phosphocreatine Synthesis and Purification.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of phosphocreatine and quantifying related impurities. An ion-pair reversed-phase HPLC method is often employed for the simultaneous quantification of phosphocreatine, creatine, and ATP.

Experimental Protocol: HPLC Analysis of Phosphocreatine

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier (e.g., methanol). A gradient elution may be used to separate phosphocreatine from its related compounds.

Detection:

-

Phosphocreatine can be detected by UV absorbance at a low wavelength, typically around 210 nm.

Quantification:

-

Quantification is achieved by comparing the peak area of the sample with that of a known concentration of a phosphocreatine standard.

Signaling Pathways and Experimental Workflows

The Phosphocreatine Shuttle

The phosphocreatine shuttle is a fundamental energy distribution network in high-energy demand cells. It involves the interplay of creatine, phosphocreatine, ATP, ADP, and different isoforms of creatine kinase located in the mitochondria and cytosol.

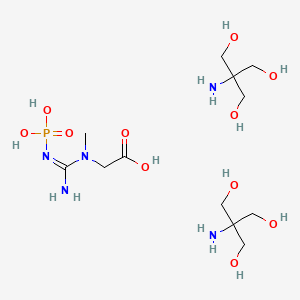

Caption: The Phosphocreatine Shuttle for cellular energy transport.

Synthesis and Purification Workflow

The overall process from synthesis to a purified final product can be visualized as a sequential workflow.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Phosphocreatine disodium salt | Miscellaneous Compounds | Tocris Bioscience [tocris.com]

- 3. scbt.com [scbt.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study [scirp.org]

- 6. benchchem.com [benchchem.com]

mechanism of action of Phosphocreatine Di-tris salt in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Phosphocreatine (B42189) Di-tris Salt

Introduction

Phosphocreatine (PCr), a pivotal molecule in cellular bioenergetics, serves as a rapidly mobilizable reserve of high-energy phosphates, particularly in tissues with high and fluctuating energy demands like the brain, skeletal muscle, and heart.[1][2][3] The Di-tris salt form of phosphocreatine is utilized in experimental systems where the presence of alkali metal ions, such as sodium or potassium, is undesirable, ensuring that the observed effects are attributable to the phosphocreatine molecule itself.[4][5] This technical guide delineates the core in vitro mechanism of action of Phosphocreatine Di-tris salt, focusing on its role in energy buffering and cellular signaling, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Creatine (B1669601) Kinase/Phosphocreatine System

The primary mechanism of phosphocreatine revolves around the Creatine Kinase (CK) / Phosphocreatine (PCr) system, which functions as both a temporal and spatial energy buffer to maintain adenosine (B11128) triphosphate (ATP) homeostasis.[1][2][6]

Temporal Energy Buffering: During periods of high energy consumption, cytosolic CK rapidly catalyzes the transfer of a phosphate (B84403) group from PCr to adenosine diphosphate (B83284) (ADP), regenerating ATP at the site of utilization.[2][7] Conversely, during periods of rest or low energy demand when ATP production (primarily from mitochondrial oxidative phosphorylation) exceeds consumption, the reaction reverses to replenish PCr stores.[1][8] This dynamic equilibrium ensures that ATP concentrations remain stable despite rapid fluctuations in energy demand.

Spatial Energy Buffering (The PCr Shuttle): The PCr system also functions as an efficient energy transport shuttle.[6][8][9]

-

Mitochondria: In the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) uses newly synthesized ATP to phosphorylate creatine, forming PCr.[6][7]

-

Cytosol: PCr, a smaller and more mobile molecule than ATP, diffuses through the cytosol to sites of high ATP consumption (e.g., myofibrils, ion pumps).[6]

-

ATP Regeneration: At these sites, cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphate from PCr to ADP to regenerate ATP locally.[7][8] The resulting creatine then diffuses back to the mitochondria to complete the cycle.

Modulation of Cellular Signaling Pathways

Beyond its fundamental bioenergetic role, phosphocreatine actively modulates key intracellular signaling pathways, conferring protection against cellular stress, particularly in in vitro models of neurodegeneration and cardiovascular disease.[10][11][12][13][14]

1. PI3K/Akt Pathway: PCr has been shown to activate the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling cascade.[12][13] Activation of Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and enhancing the expression of antioxidant enzymes.[13][14] This anti-apoptotic effect is often observed in cells exposed to oxidative stress.[13]

2. JAK2/STAT3 Pathway: In models of hyperglycemia-induced damage, PCr treatment improves mitochondrial function and exerts anti-apoptotic effects through the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[10][11] This pathway is crucial for cell growth and survival, and its activation by PCr contributes to cardioprotection and neuroprotection.

3. Nrf2/HO-1 Pathway: PCr provides neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[14] Under conditions of oxidative stress, Akt can mediate the activation of Nrf2, which then translocates to the nucleus and induces the expression of antioxidant genes, including HO-1, thereby reducing cellular damage.[14]

Quantitative Data Summary

The in vitro application of phosphocreatine or its precursor, creatine, leads to measurable changes in cellular bioenergetics and viability, particularly under conditions of stress.

| Cell Type / Model | Treatment | Concentration | Outcome | Result | Reference |

| Primary Mouse Myoblasts | Creatine | 12.5 mM | Intracellular PCr | 1.5-fold increase | [7] |

| Primary Mouse Myoblasts | Creatine | 50 mM | Intracellular PCr | 2.5-fold increase | [7] |

| Rat Striatal Slices (6-OHDA model) | Phosphocreatine | 2.5 mM | Cell Survival (MTT) | 17.8% increase vs. 6-OHDA | [12] |

| Rat Striatal Slices (6-OHDA model) | Phosphocreatine | 5 mM | Cell Survival (MTT) | 26.4% increase vs. 6-OHDA | [12] |

| Rat Striatal Slices (6-OHDA model) | Phosphocreatine | 2.5 mM | LDH Release | 22.4% decrease vs. 6-OHDA | [12] |

| Hippocampal Cells (H₂O₂ model) | Creatine | 5 mM | ATP/PCr levels | Maintained at baseline up to 60 µM H₂O₂ | [15] |

| H9C2 Cardiomyocytes (High Glucose) | Phosphocreatine | - | Mitochondrial Respiration | Normalization of respiratory parameters | [6] |

Experimental Protocols

Protocol 1: Quantification of Intracellular Phosphocreatine (Enzymatic/Luminometric Assay)

This method quantifies PCr by converting it to ATP, which is then measured using a luciferase/luciferin reaction.[16]

1. Cell Culture and Treatment:

-

Plate cells (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma) at a desired density.

-

Treat with this compound or vehicle control for the specified duration.

2. Metabolite Extraction:

-

Rapidly wash cell monolayers with ice-cold PBS.

-

Immediately add 0.5 M perchloric acid (PCA) containing a neutralization indicator.

-

Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 5 min at 4°C.

-

Transfer the supernatant (acid extract) to a new tube. Neutralize by adding a calculated volume of 2 M KOH / 0.4 M Imidazole / 0.4 M KCl.

-

Centrifuge to pellet the KClO₄ precipitate. The supernatant contains the metabolites.

3. Enzymatic Assay:

-

Prepare a standard curve using known concentrations of PCr.

-

In a 96-well white microplate, add the neutralized sample or standard.

-

Add a reaction mixture containing creatine kinase (CK) and an excess of ADP to each well.

-

Incubate at room temperature for 30 minutes to allow the complete conversion of PCr to ATP.

-

Add a luciferase/luciferin reagent (e.g., from an ATP assay kit) to each well.

-

Immediately measure the luminescence using a plate reader.

4. Data Analysis:

-

Calculate the concentration of PCr in the samples by interpolating from the standard curve.

-

Normalize the PCr concentration to the total protein content, determined from a parallel plate of cells or the pellet from the extraction step.

Protocol 2: High-Resolution Respirometry (HRR) to Assess Mitochondrial Function

This protocol assesses the impact of PCr on mitochondrial respiration in permeabilized cells, providing insights into oxidative phosphorylation capacity.[6][11]

1. Cell Preparation:

-

Culture cells (e.g., H9C2 cardiomyocytes) under desired conditions (e.g., control vs. high glucose) with or without PCr pre-treatment.

-

Harvest cells by trypsinization, wash with culture medium, and then with a respiration buffer (e.g., MiR05).

-

Determine cell count and viability.

2. Cell Permeabilization:

-

Resuspend the cell pellet in respiration buffer containing a mild detergent like digitonin (B1670571) (e.g., 10 µg/mL).

-

Incubate on ice for 10-15 minutes to selectively permeabilize the plasma membrane while leaving mitochondrial membranes intact.

-

Wash cells with respiration buffer to remove the digitonin and resuspend in fresh buffer.

3. Respirometry Measurement (Substrate-Uncoupler-Inhibitor Titration Protocol):

-

Calibrate the Oroboros Oxygraph-2k or similar instrument.

-

Add the permeabilized cell suspension to the chamber.

-

Sequentially add substrates and inhibitors to probe different parts of the electron transport system (ETS): a. Pyruvate, Malate, Glutamate: Substrates for Complex I to measure LEAK respiration (non-phosphorylating). b. ADP: Add to induce State 3 respiration (oxidative phosphorylation, OXPHOS capacity). c. Succinate: Substrate for Complex II to measure combined CI+CII OXPHOS capacity. d. FCCP (uncoupler): Titrate to determine maximal ETS capacity. e. Rotenone (Complex I inhibitor): To isolate Complex II-linked respiration. f. Antimycin A (Complex III inhibitor): To measure residual oxygen consumption (non-mitochondrial).

4. Data Analysis:

-

Analyze the oxygen consumption rates at each step.

-

Compare respiratory parameters (e.g., OXPHOS capacity, ETS capacity, respiratory control ratio) between control and PCr-treated groups.

Conclusion

In vitro, this compound acts as a critical regulator of cellular energy homeostasis through the creatine kinase system, functioning as both a temporal and spatial ATP buffer.[1] Its mechanism extends beyond simple energy storage, as it actively modulates pro-survival and antioxidant signaling pathways, including PI3K/Akt, JAK2/STAT3, and Nrf2/HO-1.[12][14][17] This dual action of maintaining energy supply while simultaneously protecting against apoptosis and oxidative stress makes phosphocreatine a significant molecule in models of cellular stress. The experimental protocols and quantitative data presented provide a framework for researchers to further investigate and leverage the therapeutic potential of phosphocreatine in various pathological conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 3. Phosphocreatine di(tris) salt | 108321-17-1 | Benchchem [benchchem.com]

- 4. Phosphocreatine di(tris) salt | Krackeler Scientific, Inc. [krackeler.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Phosphocreatine as an energy source for actin cytoskeletal rearrangements during myoblast fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modelling in vivo creatine/phosphocreatine in vitro reveals divergent adaptations in human muscle mitochondrial respiratory control by ADP after acute and chronic exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphocreatine Improves Cardiac Dysfunction by Normalizing Mitochondrial Respiratory Function through JAK2/STAT3 Signaling Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson’s Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphocreatine protects endothelial cells from Methylglyoxal induced oxidative stress and apoptosis via the regulation of PI3K/Akt/eNOS and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effect of phosphocreatine on oxidative stress and mitochondrial dysfunction induced apoptosis in vitro and in vivo: Involvement of dual PI3K/Akt and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Clinical applications of phosphocreatine and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Phosphocreatine Di-tris Salt in the Creatine Kinase Shuttle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of phosphocreatine (B42189) (PCr) within the creatine (B1669601) kinase (CK) shuttle, a vital energy distribution system in cells with high and fluctuating energy demands. Particular focus is given to the application of Phosphocreatine Di-tris salt in experimental contexts to elucidate the mechanics of this shuttle. This document provides a comprehensive overview of the underlying biochemistry, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Creatine Kinase/Phosphocreatine Shuttle: An Overview

The creatine kinase (CK) shuttle is a sophisticated intracellular network responsible for the efficient transport of high-energy phosphates from sites of ATP production, primarily mitochondria, to sites of ATP consumption.[1][2][3] This system is crucial in tissues such as skeletal muscle, heart, and brain, where it acts as both a temporal and spatial energy buffer, ensuring a constant and readily available supply of ATP for cellular processes.[1][4][5] The shuttle relies on the reversible phosphorylation of creatine (Cr) to phosphocreatine (PCr), a reaction catalyzed by the enzyme creatine kinase.[6][7][8]

The key components of this system are the different isoenzymes of creatine kinase, which are strategically localized within the cell:

-

Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK is functionally coupled to the adenine (B156593) nucleotide translocase (ANT).[1][3] It utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing PCr and ADP.[1][7] This generated ADP is immediately channeled back to the ATP synthase, stimulating further ATP production and tightly coupling energy generation to demand.[1]

-

Cytosolic Creatine Kinase Isoforms: These include the muscle-type (MM-CK) and brain-type (BB-CK) isoforms.[8][9] They are often found near ATP-consuming processes, such as ATPases involved in muscle contraction or ion pumping.[2][3] Here, they catalyze the reverse reaction, using PCr to regenerate ATP from ADP, thus providing immediate energy where it is needed most.[5][8]

This compound is a high-purity reagent frequently used in in vitro studies of the CK shuttle. The tris(hydroxymethyl)aminomethane (tris) counter-ion is biochemically inert and its use is advantageous in experimental systems where the presence of alkali metal ions, such as sodium or potassium, could interfere with the activity of enzymes or transport processes being studied.

Quantitative Data

A thorough understanding of the creatine kinase shuttle necessitates an appreciation of the concentrations of the involved metabolites and the kinetic and thermodynamic parameters of the CK reaction.

Cellular Concentrations of Creatine Kinase Shuttle Metabolites

The concentrations of creatine, phosphocreatine, ATP, and ADP vary between different tissues, reflecting their specific energy demands.

| Metabolite | Skeletal Muscle (mmol/kg wet weight) | Brain (mmol/kg wet weight) |

| Phosphocreatine (PCr) | 20 - 35 | ~5 |

| Creatine (Cr) | 10 - 15 | ~5-10 |

| ATP | 5 - 8 | ~2-3 |

| ADP (free) | ~0.02 - 0.05 | ~0.005-0.01 |

Note: These values are approximate and can vary depending on the physiological state of the tissue.

Kinetic Parameters of Creatine Kinase Isoenzymes

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an inverse measure of substrate affinity. The following table summarizes approximate Km values for the reverse reaction (ATP synthesis).

| Isoenzyme | Substrate | Km (mM) |

| MM-CK (Muscle) | Phosphocreatine | ~3.7 |

| ADP | ~0.2-0.3 | |

| BB-CK (Brain) | Phosphocreatine | ~2.5-3.5 |

| ADP | ~0.1-0.2 | |

| Mitochondrial CK (sMtCK) | Phosphocreatine | ~1.8 |

| ADP | ~0.1 |

Note: These values are compiled from various sources and can differ based on experimental conditions (pH, temperature, ion concentrations).[10][11]

Thermodynamic Properties of the Creatine Kinase Reaction

The creatine kinase reaction is readily reversible, and its direction is determined by the relative concentrations of reactants and products. The equilibrium constant (Keq) and the standard Gibbs free energy change (ΔG°') provide insight into the thermodynamics of this reaction.

| Parameter | Value | Conditions |

| Equilibrium Constant (Keq) | ~1.66 x 109 M-1 | pH 7.0, 1 mM Mg2+ |

| Standard Gibbs Free Energy (ΔG°') of PCr Hydrolysis | ~ -43 kJ/mol | pH 7.0 |

| Standard Gibbs Free Energy (ΔG°') of ATP Hydrolysis | ~ -30.5 kJ/mol | pH 7.0 |

| Overall ΔG°' of CK reaction (PCr + ADP → Cr + ATP) | ~ -12.5 kJ/mol | pH 7.0 |

Note: These values are dependent on pH, temperature, and Mg2+ concentration.[4][12][13][14] An empirical formula for estimating Keq over a range of physiological conditions has been established.[12]

Visualizing the Creatine Kinase Shuttle and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships within the creatine kinase shuttle and associated experimental procedures.

Caption: The Creatine Kinase Shuttle.

Caption: Experimental workflows for studying the CK shuttle.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate investigation of the creatine kinase shuttle. This compound is the recommended reagent for these in vitro assays to avoid interference from alkali metal ions.

Spectrophotometric Assay for Creatine Kinase Activity

This protocol measures CK activity by coupling the production of ATP from PCr and ADP to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5][6]

Materials:

-

This compound

-

Adenosine 5'-diphosphate (ADP)

-

D-Glucose

-

NADP+

-

Hexokinase (HK)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Spectrophotometer capable of reading at 340 nm

-

Cell or tissue lysate

Procedure:

-

Prepare the Reaction Mixture: In the assay buffer, prepare a reaction mixture containing final concentrations of approximately:

-

10 mM this compound

-

1 mM ADP

-

5 mM D-Glucose

-

0.5 mM NADP+

-

1 U/mL Hexokinase

-

1 U/mL Glucose-6-phosphate dehydrogenase

-

5 mM MgCl2

-

-

Equilibrate: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.

-

Initiate the Reaction: Add a known amount of cell or tissue lysate to the reaction mixture.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of NADPH production is directly proportional to the CK activity in the sample.

-

Calculate Activity: Calculate the change in absorbance per minute (ΔA340/min) from the linear portion of the curve. Use the molar extinction coefficient of NADPH (6.22 mM-1cm-1) to convert this rate into enzyme activity units (U/mg protein).

High-Resolution Respirometry of Permeabilized Fibers

This protocol assesses the role of the CK shuttle in mitochondrial respiration using permeabilized muscle fibers, which retain the structural integrity of mitochondria within the cell.[15][16][17][18]

Materials:

-

Small skeletal muscle biopsy

-

Biopsy preservation solution (BIOPS)

-

Saponin (B1150181) for permeabilization

-

Mitochondrial respiration medium (e.g., MiR05)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Substrates and inhibitors: Pyruvate, Malate, ADP, this compound, Creatine, Cytochrome c, Atractyloside (B1665827), Oligomycin (B223565).

Procedure:

-

Fiber Preparation: Immediately place the muscle biopsy in ice-cold BIOPS. Under a microscope, mechanically separate the muscle fibers into small bundles.

-

Permeabilization: Incubate the fiber bundles in BIOPS containing a low concentration of saponin (e.g., 50 µg/mL) for 30 minutes on ice with gentle agitation to selectively permeabilize the sarcolemma while leaving mitochondrial membranes intact.

-

Washing: Wash the permeabilized fibers in mitochondrial respiration medium (e.g., MiR05) to remove saponin and endogenous substrates.

-

Respirometry:

-

Calibrate the high-resolution respirometer according to the manufacturer's instructions.

-

Add a known wet weight of permeabilized fibers to the respirometer chambers containing pre-warmed respiration medium.

-

Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol. A typical protocol to investigate the CK shuttle may involve the following steps:

-

State 2 (LEAK) respiration: Add Complex I substrates (e.g., pyruvate and malate).

-

State 3 (OXPHOS) respiration: Add a subsaturating concentration of ADP.

-

CK-stimulated respiration: Add creatine to stimulate the mtCK reaction.

-

PCr inhibition: Add this compound to assess its effect on respiration.

-

Maximal OXPHOS: Add a saturating concentration of ADP.

-

Integrity check: Add cytochrome c to check the integrity of the outer mitochondrial membrane.

-

Inhibition: Use inhibitors such as atractyloside (ANT inhibitor) or oligomycin (ATP synthase inhibitor) to further dissect the respiratory states.

-

-

-

Data Analysis: Analyze the oxygen consumption rates at each step to determine the contribution of the creatine kinase shuttle to the control of mitochondrial respiration.

Conclusion

The creatine kinase shuttle, with phosphocreatine at its core, represents a highly efficient system for intracellular energy distribution. The use of this compound in well-defined experimental protocols, such as those outlined in this guide, is crucial for accurately probing the kinetics, thermodynamics, and regulatory aspects of this vital pathway. A thorough understanding of the CK shuttle is of paramount importance for researchers and drug development professionals targeting a wide range of pathologies associated with impaired cellular bioenergetics, including heart failure, neurodegenerative diseases, and myopathies. The quantitative data and methodologies presented here provide a solid foundation for further investigation into the therapeutic potential of modulating this critical energy transfer system.

References

- 1. brainly.com [brainly.com]

- 2. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH and temperature effects on kinetics of creatine kinase in aqueous solution and in isovolumic perfused heart. A 31P nuclear magnetization transfer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Creatine Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. Enzyme Activity Measurement for Creatine Kinase [creative-enzymes.com]

- 8. Creatine Kinase Equilibration and ΔGATP over an Extended Range of Physiological Conditions: Implications for Cellular Energetics, Signaling, and Muscle Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinlabnavigator.com [clinlabnavigator.com]

- 10. Kinetic characterization of human heart and skeletal muscle CK isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indices for the age of the creatine kinase M-chain in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Creatine Kinase Equilibration and ΔGATP over an Extended Range of Physiological Conditions: Implications for Cellular Energetics, Signaling, and Muscle Performance [mdpi.com]

- 13. Solved I) The standard state free energy of hydrolysis of | Chegg.com [chegg.com]

- 14. Solved The standard state free energy of hydrolysis of | Chegg.com [chegg.com]

- 15. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-Resolution FluoRespirometry and OXPHOS Protocols for Human Cells, Permeabilized Fibers from Small Biopsies of Muscle, and Isolated Mitochondria | Springer Nature Experiments [experiments.springernature.com]

- 17. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]

- 18. elib.dlr.de [elib.dlr.de]

The Bioenergetics of Phosphocreatine Di-Tris Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular bioenergetics, the phosphocreatine (B42189) (PCr) system is a cornerstone of metabolic regulation, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, the heart, and the brain.[1] This guide provides a comprehensive technical overview of the bioenergetics of phosphocreatine, with a specific focus on the di-tris salt form commonly utilized in research settings. Phosphocreatine di-tris salt serves as a high-energy phosphate (B84403) donor in a multitude of biochemical assays and is instrumental in studying cellular energy metabolism.[2][3][4] This document will delve into the core principles of the phosphocreatine shuttle, its role as a temporal and spatial energy buffer, and the intricate kinetics of the creatine (B1669601) kinase enzyme system. Furthermore, it will provide detailed experimental protocols for the quantitative analysis of phosphocreatine and the assessment of creatine kinase activity, alongside structured data and visual pathways to facilitate a deeper understanding of these critical metabolic processes.

Core Concepts in Phosphocreatine Bioenergetics

The central role of phosphocreatine in cellular energy homeostasis is primarily mediated through the creatine kinase (CK) reaction. This reversible reaction facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP), thereby acting as a critical buffer to maintain ATP levels during periods of high energy expenditure.[5]

The Phosphocreatine Shuttle: A Spatial and Temporal Energy Buffer

The phosphocreatine shuttle is an elegant intracellular system that ensures the efficient transport of high-energy phosphate from the sites of ATP production, primarily the mitochondria, to the sites of ATP utilization, such as myofibrils and ion pumps.[5] This shuttle is orchestrated by the compartmentalization of different creatine kinase isoforms. In the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) utilizes newly synthesized ATP to phosphorylate creatine, forming phosphocreatine. PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to areas of high energy demand. Here, cytosolic creatine kinase isoforms, such as muscle-type (MM-CK) and brain-type (BB-CK), catalyze the reverse reaction, regenerating ATP locally. This system not only acts as a spatial bridge for energy but also as a temporal buffer, maintaining ATP homeostasis during intense cellular activity.

Thermodynamics of Phosphocreatine Hydrolysis

The hydrolysis of phosphocreatine is a highly exergonic reaction, releasing a significant amount of free energy that drives the synthesis of ATP. The standard Gibbs free energy change (ΔG°') for the hydrolysis of phosphocreatine to creatine and inorganic phosphate (Pi) is approximately -43.0 kJ/mol.[6] This is substantially more negative than the standard free energy of hydrolysis for ATP to ADP and Pi, which is around -30.5 kJ/mol.[6] This thermodynamic property underscores the efficiency of the phosphocreatine system in regenerating ATP. Under physiological conditions within a muscle cell, the overall heat of hydrolysis of PCr is approximately -35 kJ/mol.[7]

Quantitative Data

A thorough understanding of the phosphocreatine system necessitates an appreciation of the quantitative parameters that govern its function. The following tables summarize key quantitative data related to metabolite concentrations, creatine kinase kinetics, and thermodynamic properties.

Table 1: Typical Concentrations of Phosphocreatine, ATP, and Creatine in Various Tissues

| Metabolite | Skeletal Muscle (mmol/kg wet weight) | Cardiac Muscle (mmol/kg wet weight) | Brain (mmol/kg wet weight) |

| Phosphocreatine (PCr) | 16 - 32 | 10 - 20 | 3 - 5 |

| ATP | 5 - 8 | 5 - 10 | 2 - 3 |

| Creatine (Cr) | 10 - 15 | 5 - 15 | 5 - 10 |

Note: Concentrations can vary depending on the specific muscle fiber type, physiological state, and analytical method used.[8][9]

Table 2: Kinetic Parameters of Creatine Kinase Isoforms

| Isoform | Substrate | Km (mM) | Vmax (U/mg) |

| MM-CK (Muscle) | Creatine | 16 | High |

| Phosphocreatine | 5 | High | |

| ADP | 0.2 | High | |

| ATP | 0.5 | High | |

| MB-CK (Cardiac) | Creatine | 9 | Moderate |

| Phosphocreatine | 2.5 | Moderate | |

| ADP | 0.1 | Moderate | |

| ATP | 0.3 | Moderate | |

| BB-CK (Brain) | Creatine | 5 | Low |

| Phosphocreatine | 1.5 | Low | |

| ADP | 0.05 | Low | |

| ATP | 0.2 | Low | |

| mt-CK (Mitochondrial) | Creatine | 2-4 | High |

| Phosphocreatine | - | - | |

| ADP | 0.02-0.05 | High | |

| ATP | 0.1-0.2 | High |

Note: Km and Vmax values can vary depending on experimental conditions such as pH, temperature, and ionic strength.[10][11][12]

Table 3: Thermodynamic Properties of Phosphocreatine Hydrolysis

| Parameter | Value | Conditions |

| Standard Gibbs Free Energy (ΔG°') | -43.0 kJ/mol | pH 7.0, 25°C, 1M concentrations |

| Enthalpy Change (ΔH) | -35 kJ/mol | pH 7, pMg 3 (simulating muscle cell) |

| Equilibrium Constant (Keq) of CK reaction | ~1.075 x 10⁹ M⁻¹ | 30°C, pMg 3, pH 7.4 |

Note: These values are essential for modeling cellular bioenergetic pathways.[6][7][13]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for investigating the phosphocreatine system. This section provides detailed protocols for two key experimental techniques.

Protocol 1: Quantification of Phosphocreatine using ³¹P Magnetic Resonance Spectroscopy (MRS)

³¹P-MRS is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including phosphocreatine and ATP.[14][15]

1. Subject Preparation:

-

The subject should be positioned comfortably within the MRS scanner.

-

The muscle group of interest (e.g., calf muscle, quadriceps) should be positioned at the center of the magnetic field.

-

A surface coil is placed over the muscle to transmit and receive the radiofrequency signals.

2. Data Acquisition:

-

A localized spectroscopy sequence, such as ISIS (Image-Selected In vivo Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode), is used to acquire data from a specific volume of interest within the muscle.

-

A series of spectra are acquired at rest to establish baseline metabolite concentrations.

-

For dynamic studies, spectra are continuously acquired during an exercise protocol (e.g., plantar flexion against a load) and during the subsequent recovery period.

3. Spectral Processing and Quantification:

-

The acquired free induction decays (FIDs) are Fourier transformed to obtain the ³¹P spectra.

-

The peaks corresponding to PCr, α-ATP, β-ATP, and γ-ATP are identified based on their chemical shifts.

-

The area under each peak is integrated to determine the relative concentration of each metabolite.

-

Absolute quantification can be achieved by referencing the metabolite signals to an internal or external standard of known concentration, often assuming a constant ATP concentration of 8.2 mmol/L in skeletal muscle.[16][17]

4. Data Analysis:

-

The PCr recovery kinetics following exercise are fitted to a monoexponential function to determine the time constant of PCr recovery (τPCr), which is an index of mitochondrial oxidative capacity.

Protocol 2: Enzymatic Assay of Creatine Kinase Activity

This protocol describes a coupled-enzyme spectrophotometric assay to determine creatine kinase activity in biological samples.[18][19][20][21][22]

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution (e.g., imidazole (B134444) buffer) at the optimal pH for the CK reaction (typically pH 6.7 for the forward reaction).

-

Substrate Mix: Prepare a solution containing phosphocreatine and ADP.

-

Coupling Enzyme Mix: Prepare a solution containing hexokinase and glucose-6-phosphate dehydrogenase.

-

NADP⁺ Solution: Prepare a solution of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate.

-

Glucose Solution: Prepare a solution of D-glucose.

2. Assay Procedure:

-

Pipette the assay buffer, substrate mix, coupling enzyme mix, NADP⁺ solution, and glucose solution into a cuvette.

-

Add the biological sample (e.g., serum, tissue homogenate) to the cuvette and mix gently.

-

Place the cuvette in a spectrophotometer set to 340 nm and 37°C.

-

Monitor the increase in absorbance at 340 nm over time. The rate of NADPH production, which is directly proportional to the CK activity, is measured as the change in absorbance per minute.

3. Calculation of CK Activity:

-

The creatine kinase activity is calculated using the Beer-Lambert law, based on the molar extinction coefficient of NADPH at 340 nm.

-

Activity is typically expressed in Units per liter (U/L) or Units per milligram of protein (U/mg protein).

Visualizing Key Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships within the phosphocreatine system. The following diagrams were generated using the DOT language for Graphviz.

Caption: The Phosphocreatine Shuttle.

Caption: AMPK Signaling and its link to the Phosphocreatine system.

Caption: A generalized experimental workflow for studying cellular bioenergetics.

Phosphocreatine and Cellular Signaling

The influence of the phosphocreatine system extends beyond simple energy buffering to the regulation of key cellular signaling pathways. One of the most critical is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a master regulator of cellular energy homeostasis, being activated under conditions of energy stress, such as a high AMP/ATP ratio.[23][24][25][26][27] Emerging evidence suggests a direct link between the creatine kinase/phosphocreatine system and AMPK signaling. A high creatine to phosphocreatine ratio, indicative of increased energy demand, can contribute to the activation of AMPK.[28][29][30] Once activated, AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP. Interestingly, some studies have shown that activated AMPK can phosphorylate and inhibit creatine kinase, suggesting a feedback mechanism to modulate energy metabolism.[28] However, other studies suggest that phosphocreatine is not a direct regulator of AMPK activity.[31]

Conclusion

The this compound is an invaluable tool for researchers and drug development professionals seeking to unravel the complexities of cellular bioenergetics. A comprehensive understanding of the phosphocreatine shuttle, the thermodynamics of the creatine kinase reaction, and the interplay with key signaling pathways like AMPK is essential for advancing our knowledge of metabolic regulation in health and disease. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for designing and interpreting experiments aimed at elucidating the pivotal role of phosphocreatine in cellular function. As our understanding of these intricate processes deepens, so too will our ability to develop novel therapeutic strategies targeting metabolic dysfunction.

References

- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Phosphocreatine di(tris) salt - Creatine phosphate di(tris) salt, N-(Imino[phosphonoamino]methyl)-N-methylglycine [sigmaaldrich.com]

- 5. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Mammalian skeletal muscle fibers distinguished by contents of phosphocreatine, ATP, and Pi [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Creatine kinase - Wikipedia [en.wikipedia.org]

- 13. Creatine Kinase Equilibration and ΔGATP over an Extended Range of Physiological Conditions: Implications for Cellular Energetics, Signaling, and Muscle Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 31P-MRS-Measured Phosphocreatine Recovery Kinetics in Human Muscles in Health and Disease—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1H and 31P MRS Interleaved With High Time Resolution Reveals Closely Matching Creatine CH₂ and PCr Dynamics During Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. med.libretexts.org [med.libretexts.org]

- 19. raybiotech.com [raybiotech.com]

- 20. fn-test.com [fn-test.com]

- 21. assaygenie.com [assaygenie.com]

- 22. biochain.com [biochain.com]

- 23. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 24. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. cusabio.com [cusabio.com]

- 27. The AMPK signalling pathway coordinates cell growth, autophagy and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Dual regulation of the AMP-activated protein kinase provides a novel mechanism for the control of creatine kinase in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Evidence against regulation of AMP-activated protein kinase and LKB1/STRAD/MO25 activity by creatine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphocreatine Di-tris Salt: A Technical Guide to its Role as a Temporal and Spatial Energy Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (B42189) (PCr), available commercially as phosphocreatine di-tris salt, is a pivotal molecule in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, cardiac muscle, and the brain.[1][2][3] It functions as a rapidly mobilizable reserve of high-energy phosphate (B84403) bonds, acting as both a temporal and a spatial buffer to maintain adenosine (B11128) triphosphate (ATP) homeostasis.[1][4][5] The di-tris salt form is a stable, high-purity compound frequently utilized in biochemical assays and research to investigate energy metabolism.[6][7][8] This technical guide provides an in-depth overview of the core functions of phosphocreatine, detailed experimental protocols for its study, and quantitative data relevant to researchers and professionals in drug development.

Core Biochemical Function: The Temporal Energy Buffer

The primary role of phosphocreatine is to act as a temporal energy buffer, ensuring the immediate regeneration of ATP during periods of high metabolic demand.[4][9] This is crucial because the intracellular concentration of PCr in tissues like skeletal muscle is three to four times higher than that of ATP.[10] This substantial reservoir can rapidly replenish ATP levels during the initial seconds of intense activity, such as muscle contraction.[1][11]

The cornerstone of this system is the reversible reaction catalyzed by creatine (B1669601) kinase (CK):

PCr²⁻ + ADP + H⁺ ↔ ATP + Creatine [2]

During intense energy expenditure, the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) increases the concentration of ADP. This shift drives the CK reaction to the right, rapidly re-phosphorylating ADP to ATP.[2] This mechanism maintains ATP concentrations within a narrow physiological range, preventing a drop in the cell's energy currency that could impair function.[2] Conversely, during periods of rest and low energy demand, when ATP is abundant from oxidative phosphorylation, the reaction shifts to the left, replenishing the phosphocreatine stores.[1]

The hydrolysis of phosphocreatine is a highly exergonic reaction, releasing approximately -43 kJ/mol of energy, which is more than the energy released from ATP hydrolysis.[12] This favorable Gibbs free energy change ensures the spontaneity of the reaction in the direction of ATP synthesis during exercise.[12]

The Phosphocreatine Shuttle: A Spatial Energy Buffer

Beyond its role as a temporal buffer, the phosphocreatine system also functions as a crucial spatial energy buffer, often referred to as the phosphocreatine (PCr) shuttle.[5][13][14] This system facilitates the efficient transport of high-energy phosphate from the sites of ATP production (mitochondria) to the sites of ATP consumption (e.g., myofibrils, ion pumps).[5][15] This shuttle is vital because ADP and ATP are large molecules with limited diffusion through the dense intracellular environment. PCr and creatine, being smaller, diffuse more readily.

The PCr shuttle is orchestrated by different isoforms of creatine kinase strategically located within the cell:[4][5]

-

Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK is functionally coupled to the adenine (B156593) nucleotide translocase (ANT).[5] It uses newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing PCr.[5] The resulting ADP is immediately available to the ANT, stimulating further ATP synthesis and tightly coupling energy production to demand.[5]

-

Cytosolic Creatine Kinase (CK-MM, CK-MB, CK-BB): These isoforms are localized at sites of high ATP consumption. For instance, CK-MM is associated with myofibrils and the sarcoplasmic reticulum in muscle cells.[10] Here, it catalyzes the reverse reaction, using PCr to regenerate ATP locally where it is needed for processes like muscle contraction.[15]

This elegant system creates an energy circuit, with PCr and creatine shuttling between mitochondria and ATPases, effectively bypassing the diffusion limitations of ATP and ADP.[14][16]

Quantitative Bioenergetic Data

The following tables summarize key quantitative data regarding the phosphocreatine system.

Table 1: Typical Metabolite Concentrations in Muscle

| Metabolite | Concentration in Resting Skeletal Muscle (mmol/kg wet wt) | Concentration in Resting Heart Muscle (μmol/g wet wt) |

| Phosphocreatine (PCr) | ~20-35 | 9.21 ± 0.65[17] |

| ATP | 5.0 - 8.2[18][19] | 4.48 ± 0.33[17] |

| Creatine (Cr) | ~10-15 | - |

| ADP | ~0.02-0.05 | - |

| Inorganic Phosphate (Pi) | ~2-4 | 2.25 ± 0.16[17] |

Table 2: Thermodynamic Properties of Phosphocreatine Hydrolysis

| Parameter | Value | Conditions |

| Standard Gibbs Free Energy (ΔG°') | -43.1 kJ/mol[12] | pH 7.0, 25°C, 1 mM Mg²⁺ |

| Enthalpy Change (ΔH) | -35 kJ/mol[20] | pH 7, pMg 3 (simulating muscle) |

| In Vivo ΔG for ATP Hydrolysis | ~-50 to -60 kJ/mol | Typical intracellular concentrations[18] |

| In Vivo ΔG for PCr Hydrolysis | ~-12.8 kcal/mol (-53.6 kJ/mol)[21] | pH 7.0 |

Experimental Methodologies

Studying the phosphocreatine system in vivo and in vitro requires specialized techniques. The following sections detail the protocols for two key experimental approaches.

Protocol 1: In Vivo Quantification of Phosphocreatine by ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS)

³¹P-MRS is a powerful non-invasive technique that allows for the direct measurement of phosphorus-containing metabolites, including PCr, ATP, and Pi, within a specific region of interest in the body.[3][22] Dynamic ³¹P-MRS studies that measure the rate of PCr recovery following exercise are a well-established method for evaluating skeletal muscle mitochondrial capacity.[22][23][24]

Objective: To non-invasively measure the concentrations of PCr, ATP, and Pi and the kinetics of PCr recovery after exercise in skeletal muscle.

Materials and Equipment:

-

MRS-compatible spectrometer (e.g., 3T, 7T)

-

Surface coil (e.g., ¹H/³¹P dual-tuned)

-

Non-magnetic ergometer for controlled exercise within the scanner bore

-

Software for spectral acquisition and processing (e.g., jMRUI)[19]

Procedure:

-

Subject Positioning: The subject is positioned within the magnet bore with the muscle of interest (e.g., calf muscle) placed over the surface coil.

-

Shimming and Localization: Magnetic field homogeneity is optimized over the region of interest. Localization techniques (e.g., ISIS) are used to define the voxel from which the signal is acquired.

-

Resting State Acquisition: A fully relaxed ³¹P spectrum is acquired at rest to determine baseline metabolite concentrations. This typically involves a long repetition time (TR) to allow for full T1 relaxation.

-

Exercise Protocol: The subject performs a controlled exercise protocol (e.g., plantar flexion) using the ergometer for a defined period (e.g., 2-5 minutes) to deplete PCr levels.[24]

-

Dynamic Recovery Acquisition: Immediately following exercise, a series of partially saturated spectra are acquired with high temporal resolution (e.g., every 5-10 seconds) to monitor the resynthesis of PCr.[19]

-

Data Processing:

-

Spectra are processed using software to perform Fourier transformation, phasing, and baseline correction.

-

The areas under the PCr, Pi, and β-ATP peaks are quantified using a non-linear least squares fitting algorithm.[19]

-

Intracellular pH is calculated from the chemical shift difference between the Pi and PCr peaks.[19]

-

-

Kinetic Analysis: The PCr recovery data are fitted to a mono-exponential equation to determine the time constant (τPCr) or half-time (t₁/₂) of PCr recovery, which is an index of mitochondrial oxidative capacity.[19]

Protocol 2: Enzymatic Assay of Creatine Kinase (CK) Activity

This protocol measures CK activity in tissue homogenates or biological fluids (e.g., serum, plasma) using a coupled enzyme reaction.[25] The activity is determined by monitoring the rate of NADPH production, which is proportional to the CK activity in the sample.[26]

Objective: To quantify the enzymatic activity of creatine kinase in a sample.

Principle:

-

CK catalyzes the reaction: Phosphocreatine + ADP → Creatine + ATP

-

The ATP produced is used by hexokinase (HK): ATP + Glucose → ADP + Glucose-6-Phosphate (G6P)

-

G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH): G6P + NADP⁺ → 6-Phosphogluconate + NADPH + H⁺ The rate of NADPH formation is measured spectrophotometrically by the increase in absorbance at 340 nm.

Materials and Reagents:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Substrate Solution containing: Phosphocreatine, ADP, Glucose, NADP⁺, MgSO₄, and a thiol agent (e.g., glutathione) to activate CK.[25]

-

Coupling Enzymes: Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

Sample: Tissue homogenate supernatant, serum, or plasma

-

96-well UV-transparent plate

Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize ~50 mg of tissue in 200 µL of cold assay buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the clear supernatant for the assay.

-

-

Reagent Preparation: Prepare a master mix ("Reconstituted Reagent") containing the assay buffer, substrate solution, and coupling enzymes according to the kit manufacturer's instructions.[26]

-

Assay Reaction:

-

Pipette 10 µL of the sample (or standard/blank) into the wells of a 96-well plate.

-

Add 100 µL of the master mix to each well and mix gently.[26]

-

Incubate the plate at the desired temperature (e.g., room temperature or 37°C). Allow for an initial incubation period (e.g., 20 minutes) for CK activation by glutathione.

-

-

Kinetic Measurement:

-

Measure the absorbance at 340 nm (A₃₄₀) at an initial time point (e.g., 20 minutes).

-

Continue to measure A₃₄₀ at regular intervals or at a final time point (e.g., 40 minutes).

-

-

Calculation of Activity:

-

Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

-

Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) and the reaction volume to convert the rate of absorbance change into CK activity (U/L). One unit (U) is defined as the amount of enzyme that transfers 1.0 µmole of phosphate from phosphocreatine to ADP per minute at a specific pH and temperature.

-

Applications in Research and Drug Development

The study of the phosphocreatine system has significant implications for various fields:

-

Metabolic and Myopathic Disorders: Abnormalities in energy metabolism are hallmarks of many neuromuscular disorders. ³¹P-MRS can be used to diagnose and understand these conditions by detecting altered PCr levels and kinetics.[22]

-

Cardioprotection: Exogenous phosphocreatine is used clinically in some countries as a cardioprotective agent during ischemic events.[27][28] It is thought to protect cell membranes, reduce nucleotide loss, and provide a source of energy during periods of oxygen deprivation.[11]

-

Neuroprotection: The brain has high energy demands, and the PCr system is crucial for neuronal energy homeostasis.[1] Dysregulation of this system is implicated in neurodegenerative diseases, and phosphocreatine has shown potential neuroprotective effects.[6][27]

-

Drug Development: The phosphocreatine system serves as a valuable target and biomarker for drug development. Non-invasive techniques like ³¹P-MRS can be used to assess the metabolic effects of therapeutic interventions on muscle and other tissues.[22]

-

Exercise Physiology and Sports Nutrition: Creatine supplementation is widely used to increase intramuscular phosphocreatine stores, which can enhance performance in short-duration, high-intensity exercise.[11][29] Research protocols often use the methods described above to quantify the effects of supplementation.

References

- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buy this compound [smolecule.com]

- 7. This compound | C12H32N5O11P | CID 9601327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phosphocreatine di(tris) salt | C12H32N5O11P | CID 71433984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 10. Phosphocreatine di(tris) salt | 108321-17-1 | Benchchem [benchchem.com]

- 11. Creatine and Phosphocreatine: A Review of Their Use in Exercise and Sport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. High-energy phosphate transfer in human muscle: diffusion of phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Solved Question 6: Typical intracellular concentrations of | Chegg.com [chegg.com]

- 19. researchgate.net [researchgate.net]

- 20. Molar enthalpy change for hydrolysis of phosphorylcreatine under conditions in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phosphocreatinine, a high-energy phosphate in muscle, spontaneously forms phosphocreatine and creatinine under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Molecular correlates of MRS-based 31phosphocreatine muscle resynthesis rate in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Creatine Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 26. biochain.com [biochain.com]

- 27. Clinical applications of phosphocreatine and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Research Progress in Pharmacokinetics of Phosphocreatine a Cardioprotective Agent with a Dual Antiplatelet Activity [jscimedcentral.com]

- 29. Three-dimensional network of creatine metabolism: From intracellular energy shuttle to systemic metabolic regulatory switch - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Phosphocreatine Di-tris Salt in Cellular Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular bioenergetics are fundamental to life, with adenosine (B11128) triphosphate (ATP) serving as the primary energy currency. In tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain, the phosphocreatine (B42189) (PCr) system acts as a critical temporal and spatial energy buffer. This technical guide provides an in-depth exploration of the function of phosphocreatine, with a specific focus on the utility of its di-tris salt formulation in research and potential therapeutic applications. We will delve into the core mechanisms of the creatine (B1669601) kinase/phosphocreatine shuttle, present quantitative data on cellular bioenergetics, detail key experimental protocols, and illustrate the intricate signaling pathways that govern this vital system.

Introduction: The Phosphocreatine System as a High-Energy Phosphate (B84403) Reservoir

Phosphocreatine (PCr), a phosphorylated creatine molecule, is a rapidly mobilizable reserve of high-energy phosphates.[1] Its primary role is to regenerate ATP from adenosine diphosphate (B83284) (ADP) in a reversible reaction catalyzed by the enzyme creatine kinase (CK).[1] This immediate replenishment of ATP is crucial during the initial seconds of intense muscular effort and in maintaining ATP homeostasis in metabolically active tissues.[1]

The use of Phosphocreatine Di-tris salt in experimental settings is advantageous as the tris(hydroxymethyl)aminomethane (tris) counterions provide buffering capacity and avoid the introduction of alkali metal ions like sodium or potassium, which could interfere with specific biological assays.

The Creatine Kinase Reaction: The Engine of Cellular Energy Buffering

The cornerstone of the phosphocreatine system is the reversible reaction catalyzed by creatine kinase:

PCr + ADP + H⁺ ↔ ATP + Creatine

This reaction is in a state of near-equilibrium and its direction is dictated by the cellular energy status. During periods of high energy demand (e.g., muscle contraction), the equilibrium shifts to the right, rapidly regenerating ATP. Conversely, during periods of rest and high ATP availability from oxidative phosphorylation, the equilibrium shifts to the left, replenishing the phosphocreatine pool.

Quantitative Analysis of Cellular Bioenergetics

The concentrations of phosphocreatine and ATP are key indicators of a cell's energetic state. These can vary significantly depending on the tissue type, muscle fiber type, and metabolic conditions.

Table 1: Intracellular Concentrations of Phosphocreatine and ATP in Mammalian Skeletal Muscle

| Muscle Fiber Type | [PCr] (mmol/kg dry weight) | [ATP] (mmol/kg dry weight) | [PCr]/[ATP] Ratio | Reference |

| Type I (Slow-twitch) | ~70 | ~23 | ~3.0 | [2] |

| Type IIa (Fast-twitch oxidative) | ~85 | ~27 | ~3.1 | [2] |

| Type IIb (Fast-twitch glycolytic) | ~95 | ~30 | ~3.2 | [2] |

| Mixed Human Vastus Lateralis (Rest) | 80 - 100 | 20 - 25 | 4 - 5 | [1] |

| Mixed Human Vastus Lateralis (Intense Exercise) | < 30 | ~20 | < 1.5 | [3] |

Table 2: ATP Regeneration Rates from Different Energy Systems in Skeletal Muscle

| Energy System | Maximal Rate of ATP Regeneration (mmol·kg⁻¹·s⁻¹) | Capacity (Total ATP turnover) | Onset of Maximal Rate | Reference |

| Phosphocreatine System | ~9.0 | ~100 mmol·kg⁻¹ | Instantaneous | [4] |

| Glycolysis | ~4.0 | ~200 mmol·kg⁻¹ | ~5 seconds | [4] |

| Oxidative Phosphorylation | ~1.5 | Very Large | ~1-2 minutes | [4] |

The Phosphocreatine Shuttle: A Spatial Energy Buffer

Beyond its role as a temporal energy buffer, the phosphocreatine system also functions as a spatial energy shuttle, efficiently transporting high-energy phosphates from the sites of ATP production (mitochondria) to the sites of ATP utilization (e.g., myofibrils, ion pumps).[5] This is facilitated by different isoforms of creatine kinase strategically located within the cell.

-

Mitochondrial Creatine Kinase (mi-CK): Located in the mitochondrial intermembrane space, mi-CK utilizes newly synthesized ATP from oxidative phosphorylation to produce PCr.

-

Cytosolic Creatine Kinase (MM-CK, MB-CK, BB-CK): These isoforms are found in the cytosol, often functionally coupled to ATP-consuming processes. For instance, MM-CK is associated with the myofibrillar M-band and the sarcoplasmic reticulum, where it locally regenerates ATP for muscle contraction and calcium pumping.

Figure 1. The Phosphocreatine Shuttle.

Signaling Pathways: The Interplay with AMPK

The phosphocreatine system is intricately linked with key cellular signaling pathways that regulate energy metabolism. A prime example is its interaction with AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

AMPK is activated by an increase in the AMP/ATP ratio, a sign of energy stress.[6] Interestingly, phosphocreatine can allosterically inhibit AMPK activation.[6] This creates a sophisticated regulatory loop: when PCr levels are high, AMPK is kept in a less active state. As PCr is depleted during intense activity, the inhibition is relieved, allowing for AMPK activation and the subsequent upregulation of ATP-producing pathways like fatty acid oxidation and glucose uptake.[6] Furthermore, some studies suggest that AMPK can directly phosphorylate and inhibit creatine kinase, adding another layer of control.[7]

Figure 2. The interplay between Phosphocreatine and AMPK signaling.

Experimental Protocols

Accurate quantification of phosphocreatine, creatine, and creatine kinase activity is essential for studying cellular bioenergetics.

Measurement of Creatine Kinase Activity

A common method for determining CK activity is a coupled enzyme assay.

Principle: The ATP produced by the CK-catalyzed reaction is used by hexokinase to phosphorylate glucose. The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the CK activity.

Reagents:

-

R1 (Buffer/Substrate): Imidazole buffer (pH 6.7), Glucose, N-Acetyl-L-Cysteine (NAC) for CK reactivation, Magnesium Acetate, NADP⁺, EDTA, Hexokinase.

-

R2 (Enzyme/Co-substrate): ADP, AMP, di-Adenosine-5-pentaphosphate (to inhibit adenylate kinase), Glucose-6-phosphate dehydrogenase, Creatine Phosphate.

Procedure:

-

Prepare a working reagent by mixing R1 and R2 according to the manufacturer's instructions.

-

Pre-warm the working reagent and spectrophotometer to 37°C.

-

Add the sample (e.g., serum, tissue homogenate) to the working reagent.

-

Mix and incubate for a short period (e.g., 2-3 minutes) to allow for temperature equilibration and initiation of the reaction.

-

Measure the change in absorbance at 340 nm over a defined period (e.g., 3 minutes).

-

Calculate the CK activity based on the rate of absorbance change and the molar extinction coefficient of NADPH.

Figure 3. Experimental workflow for Creatine Kinase activity assay.

HPLC Analysis of Phosphocreatine and Creatine

High-performance liquid chromatography (HPLC) is a robust method for the simultaneous quantification of PCr and creatine in biological samples.

Principle: Ion-pair reversed-phase HPLC is often employed. An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analytes (PCr and creatine), allowing for their retention and separation on a non-polar stationary phase (e.g., C18 column). Detection is typically performed using a UV detector.

Sample Preparation:

-

Tissue Homogenization: Immediately freeze-clamp the tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in ice-cold perchloric acid.[8]

-

Deproteinization: Centrifuge the homogenate to pellet the precipitated proteins.

-

Neutralization: Neutralize the acidic supernatant with a potassium-based solution (e.g., potassium carbonate or potassium hydroxide).[8]

-

Precipitate Removal: Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant is then ready for HPLC analysis.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and a phosphate buffer, with an organic modifier like methanol. A gradient elution may be used for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.

Therapeutic Potential and Future Directions

The critical role of phosphocreatine in cellular energy homeostasis has led to its investigation as a therapeutic agent, particularly in conditions characterized by energy deficit, such as ischemic heart disease and cerebrovascular disease.[4] Exogenous administration of phosphocreatine has been explored for its potential to protect tissues from ischemic damage.[4] While some clinical trials have shown mixed results, the concept of bolstering the cellular energy reserve remains a compelling therapeutic strategy.[9]

Future research in this area will likely focus on:

-

Developing more effective delivery methods for phosphocreatine and its analogues.

-

Elucidating the complex interplay between the phosphocreatine system and other metabolic and signaling pathways in various disease states.

-

Identifying patient populations that are most likely to benefit from therapies targeting cellular bioenergetics.

Conclusion